molecular formula C18H13N7O2 B267980 8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267980
M. Wt: 359.3 g/mol
InChI Key: MJWLYTQWDFIJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HTMT or HPTMT and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of HTMT is not fully understood. However, it is believed to exert its effects by binding to specific receptors in the body and modulating their activity. HTMT has been shown to bind to serotonin receptors and exhibit agonist or antagonist activity, depending on the specific receptor subtype.
Biochemical and Physiological Effects:
HTMT has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that HTMT can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that HTMT can reduce tumor growth and improve survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HTMT in lab experiments is its high potency and specificity. HTMT exhibits its effects at very low concentrations and has a high affinity for specific receptors, making it an ideal tool for studying receptor function. However, one of the main limitations of using HTMT in lab experiments is its complex synthesis method, which requires expertise and precision.

Future Directions

There are several future directions for research on HTMT. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new applications for HTMT, particularly in the field of medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of HTMT and its potential side effects.

Synthesis Methods

The synthesis of HTMT involves a complex series of chemical reactions that require expertise and precision. One of the most commonly used methods for synthesizing HTMT is the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The resulting intermediate is then subjected to a series of cyclization reactions to form the final product, HTMT.

Scientific Research Applications

HTMT has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, HTMT has been found to exhibit anticancer, antiviral, and antibacterial properties. In materials science, HTMT has been used to synthesize novel materials with unique properties. In catalysis, HTMT has been used as a catalyst in various chemical reactions.

properties

Product Name

8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C18H13N7O2

Molecular Weight

359.3 g/mol

IUPAC Name

8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C18H13N7O2/c26-12-8-6-11(7-9-12)16-13-14(10-4-2-1-3-5-10)20-21-17(27)15(13)19-18-22-23-24-25(16)18/h1-9,16,23-24,26H

InChI Key

MJWLYTQWDFIJDT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)O

SMILES

C1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)O

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)O

Origin of Product

United States

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